S-1-Cbz-3-Boc-aminopyrrolidine

概要

説明

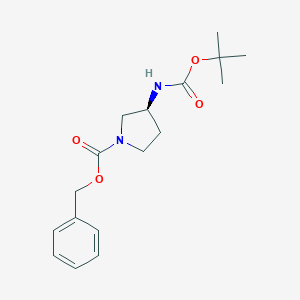

S-1-Cbz-3-Boc-aminopyrrolidine: is a chemical compound with the molecular formula C17H24N2O4 . It is a derivative of pyrrolidine, featuring both a benzyloxycarbonyl (Cbz) and a tert-butoxycarbonyl (Boc) protecting group.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of S-1-Cbz-3-Boc-aminopyrrolidine typically involves the protection of the amino group in pyrrolidineThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the protection reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

化学反応の分析

Types of Reactions: S-1-Cbz-3-Boc-aminopyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be employed to remove the protecting groups, yielding the free amine.

Substitution: The compound can participate in substitution reactions, where the protecting groups are replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like hydrochloric acid or trifluoroacetic acid are used to remove the protecting groups.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrrolidine derivatives, while reduction typically results in the free amine .

科学的研究の応用

Pharmaceutical Development

S-1-Cbz-3-Boc-aminopyrrolidine serves as a crucial intermediate in the synthesis of various pharmaceuticals:

- Neurological Disorders : The compound is utilized in developing drugs targeting neurological conditions, enhancing the efficacy of treatments through its role in complex molecular structures .

Case Study: Anti-Diabetic Agents

Research has demonstrated that derivatives of aminopyrrolidine can be synthesized to create DPP-4 inhibitors, which are essential in managing type 2 diabetes. The use of this compound as a precursor facilitates the efficient synthesis of these bioactive compounds .

Peptide Synthesis

This compound is extensively used in peptide coupling reactions, which are fundamental in constructing complex peptides necessary for drug discovery:

- Efficiency Enhancement : this compound improves the yield and purity of synthesized peptides, making it a preferred choice in pharmaceutical research .

This compound acts as a chiral auxiliary in asymmetric synthesis:

- Enantiomer Production : It aids in producing specific enantiomers that are often more therapeutically effective. This application is crucial for developing drugs with high selectivity and minimal side effects .

Research in Neuroscience

The compound is employed in neuroscience research to explore neurotransmitter mechanisms:

- Mechanism Studies : By utilizing this compound, researchers can better understand brain function and develop new treatments for mental health disorders .

Material Science

In material science, this compound contributes to advancements in drug delivery systems and biocompatible polymers:

作用機序

The mechanism of action of S-1-Cbz-3-Boc-aminopyrrolidine involves its interaction with specific molecular targets. The compound’s protected amine groups allow it to bind selectively to enzymes and receptors, modulating their activity. The pathways involved depend on the specific application, but generally, the compound acts by inhibiting or activating target proteins, thereby influencing biological processes .

類似化合物との比較

S-1-Cbz-3-aminopyrrolidine: This compound lacks the Boc protecting group, making it less versatile in certain synthetic applications.

S-1-Boc-3-aminopyrrolidine: This compound lacks the Cbz protecting group, which may limit its use in specific reactions.

Uniqueness: S-1-Cbz-3-Boc-aminopyrrolidine stands out due to the presence of both Cbz and Boc protecting groups. This dual protection allows for greater flexibility in synthetic applications, enabling selective deprotection and functionalization. Its unique structure makes it a valuable intermediate in the synthesis of complex molecules .

生物活性

S-1-Cbz-3-Boc-aminopyrrolidine is a chiral compound widely utilized in medicinal chemistry and organic synthesis due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound features a pyrrolidine ring with two protective groups: the carbobenzoxy (Cbz) group at position 1 and the tert-butyloxycarbonyl (Boc) group at position 3. This configuration allows for selective modifications and contributes to its stability and versatility in chemical reactions.

- Molecular Formula : C12H17N2O3

- Molecular Weight : 225.27 g/mol

- CAS Number : 122536-74-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The protected amine functionalities allow for selective deprotection under mild conditions, facilitating the study of specific biological pathways.

Interaction with Biological Targets

The compound is known to modulate enzyme-substrate interactions and protein-ligand binding, which can influence several biochemical pathways related to neurotransmission, signal transduction, and metabolic processes. Its mechanism involves:

- Inhibition or Activation : Depending on the target protein, this compound can either inhibit or activate enzymatic activity.

- Selective Binding : The presence of the Cbz and Boc groups enhances its binding affinity for specific targets, making it a valuable tool in pharmacological research.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, particularly in the realm of medicinal chemistry:

- Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains, making them potential candidates for antibiotic development.

- Neuroprotective Effects : The compound has been explored for its potential neuroprotective properties, which could be beneficial in treating neurological disorders.

- Anticancer Activity : Preliminary studies suggest that certain derivatives may possess anticancer properties, warranting further investigation.

Applications in Drug Development

This compound serves as an essential building block in the synthesis of biologically active compounds. Its applications include:

- Peptide Synthesis : The compound is used as a precursor for synthesizing peptide analogs and peptidomimetics with therapeutic potential. The selective removal of the Boc group allows for chain elongation with other amino acids.

| Step | Description |

|---|---|

| 1 | Coupling reaction with other amino acids after Boc deprotection |

| 2 | Formation of peptide chains through sequential coupling |

| 3 | Final deprotection to yield active peptides |

Case Studies and Research Findings

Recent studies have highlighted the utility of this compound in various research contexts:

- Antibiotic Development : A study focused on the interaction of aminopyrrolidine derivatives with bacterial proteins identified promising candidates that inhibit cell division by targeting the Fts-Z protein in Bacillus subtilis .

- Neuroprotective Research : Investigations into its neuroprotective effects have shown potential benefits in models of neurodegeneration, suggesting applications in treating conditions like Alzheimer's disease .

- Synthesis of Chiral Ligands : The compound has been employed as a chiral ligand in asymmetric catalysis, demonstrating its ability to enhance enantioselectivity in reactions .

特性

IUPAC Name |

benzyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-17(2,3)23-15(20)18-14-9-10-19(11-14)16(21)22-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,20)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCUTXNUDLVCTI-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30561639 | |

| Record name | Benzyl (3S)-3-[(tert-butoxycarbonyl)amino]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122536-74-7 | |

| Record name | Benzyl (3S)-3-[(tert-butoxycarbonyl)amino]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。